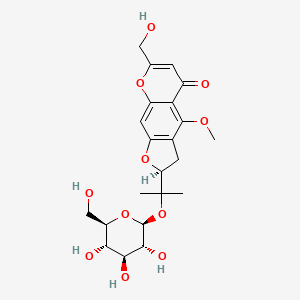

Cimifugin 4'-O-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin . It is a white crystalline powder, soluble in methanol . It is derived from Fangji, Fangfeng, Huashan Qianhu .

Synthesis Analysis

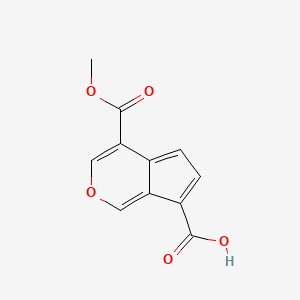

The parent nucleus of benzo-gamma-pyranone in the structure of Cimifugin 4’-O-beta-D-glucopyranoside is a necessary group for anti-inflammatory activity . The activity of the two hydroxyl groups decreased after oxidation and acylation, but increased after ether formation .Molecular Structure Analysis

The molecular formula of Cimifugin 4’-O-beta-D-glucopyranoside is C22H28O11 . Its molecular weight is 468.45 . The IUPAC name is (S)-7-(hydroxymethyl)-4-methoxy-2-(2-((((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one .Physical And Chemical Properties Analysis

Cimifugin 4’-O-beta-D-glucopyranoside is a white crystalline powder . It is soluble in methanol . The density is predicted to be 1.53±0.1 g/cm3 .Scientific Research Applications

Anti-inflammatory Applications

Cimifugin 4’-O-beta-D-glucopyranoside: has been identified to possess anti-inflammatory properties. This application is crucial in the development of treatments for inflammatory diseases. By inhibiting the production of pro-inflammatory cytokines and modulating immune cell responses, this compound could potentially be used to treat conditions such as arthritis, asthma, and allergic reactions .

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects, which means it can either stimulate or suppress the immune system to help fight diseases, reduce allergy symptoms, or prevent autoimmune diseases. This dual action makes it a valuable candidate for further research in immunotherapy .

Antitumor Activity

Research has indicated that Cimifugin 4’-O-beta-D-glucopyranoside may have antitumor activities. It could potentially be used to inhibit the growth of cancer cells or enhance the efficacy of existing cancer treatments. This application is particularly promising in the field of oncology, where new therapeutic agents are constantly sought after .

Neuroprotective Properties

There is evidence to suggest that Cimifugin 4’-O-beta-D-glucopyranoside has neuroprotective properties. This means it could help protect nerve cells from damage or degeneration. Such properties are beneficial in researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Antioxidant Effects

As an antioxidant, Cimifugin 4’-O-beta-D-glucopyranoside can neutralize free radicals in the body, which are harmful molecules that can damage cells. This application is important in preventing oxidative stress-related diseases, including heart disease and diabetes .

Menopausal Symptom Relief

In traditional Chinese medicine, derivatives of Cimifugin have been used to relieve menopausal symptomsCimifugin 4’-O-beta-D-glucopyranoside could be explored for its potential to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances in menopausal women .

Safety And Hazards

Future Directions

Cimifugin 4’-O-beta-D-glucopyranoside is currently used for scientific research or drug declaration . Its anti-inflammatory properties suggest potential applications in the treatment of inflammatory conditions .

Relevant Papers Unfortunately, I could not find specific papers related to Cimifugin 4’-O-beta-D-glucopyranoside .

properties

IUPAC Name |

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATAXBHNGRMKLI-OOBAEQHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cimifugin 4'-O-beta-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)